Fenofibric acid ethyl ester
Description
Strategic Context of Fenofibric Acid Prodrug Development
The development of fenofibric acid prodrugs is a deliberate strategy to overcome the inherent physicochemical limitations of the parent compound. nih.gov Fenofibric acid itself, while being the pharmacologically active entity, exhibits poor aqueous solubility, which can limit its oral bioavailability. nih.govnih.gov Prodrugs are inactive or less active precursors that are converted into the active drug within the body through enzymatic or chemical processes. researchgate.net
In the case of fenofibric acid, esterification masks the polar carboxylic acid group, creating a more lipophilic molecule. researchgate.net This increased lipophilicity can facilitate absorption across the lipid-rich membranes of the gastrointestinal tract. nih.gov Once absorbed, these ester prodrugs are designed to be rapidly hydrolyzed by esterase enzymes present in the blood, liver, and other tissues, to release the active fenofibric acid. nih.gov This approach aims to improve the consistency of therapeutic levels achieved in the body. nih.gov
Rationale for Investigating Diverse Fenofibric Acid Esters
The investigation into a variety of fenofibric acid esters, including the ethyl ester, is driven by the understanding that the nature of the ester group can significantly influence the drug's pharmacokinetic properties. scielo.br Researchers are exploring how different ester functionalities impact key parameters such as:
Solubility and Dissolution Rate: The chemical structure of the ester can alter the molecule's solubility in both aqueous and lipid environments, which is a critical factor for absorption. nih.govnih.gov
Rate of Hydrolysis: The size and steric hindrance of the ester group can affect the rate at which it is cleaved by esterases. This, in turn, controls the rate of formation and subsequent concentration of the active fenofibric acid in the bloodstream. scielo.br
Food Effect: Some earlier formulations of fenofibrate (B1672516) showed variations in absorption depending on whether they were taken with food. nih.gov The development of new ester derivatives is partly aimed at minimizing these food-drug interactions, potentially leading to more convenient administration regimens. nih.gov
A study published in the Journal of the Brazilian Chemical Society detailed the synthesis of a series of fenofibric acid ester prodrugs (JF-1-7). scielo.brresearchgate.net The pharmacokinetic properties of these compounds were evaluated in rats, revealing that the bioavailability of all the tested ester compounds was significantly higher than that of fenofibrate. scielo.brresearchgate.net This highlights the potential of esterification to enhance the delivery of the active moiety.
Detailed Research Findings
Academic research has delved into the synthesis, characterization, and in vitro evaluation of fenofibric acid ethyl ester and related derivatives.
Synthesis and Physicochemical Properties
The synthesis of fenofibric acid esters typically involves the reaction of fenofibric acid with the corresponding alcohol (in this case, ethanol) under acidic conditions, or via the reaction of a fenofibric acid salt with an ethyl halide. One common method involves the hydrolysis of fenofibrate (the isopropyl ester) to yield fenofibric acid, which is then re-esterified. derpharmachemica.comcyberleninka.ru
The physicochemical properties of these esters are crucial for predicting their behavior in biological systems. Key parameters that are often measured and reported in research include:
| Property | Description | Relevance in Research |
| Melting Point | The temperature at which the compound changes from a solid to a liquid state. | Purity assessment and identification. |
| LogP (Octanol-Water Partition Coefficient) | A measure of the compound's lipophilicity. | Predicts the compound's ability to cross biological membranes. A higher LogP generally indicates greater lipophilicity. |
| Aqueous Solubility | The maximum concentration of the compound that can dissolve in water at a given temperature. | A critical determinant of dissolution rate and subsequent absorption in the gastrointestinal tract. nih.gov |
This table is interactive. Click on the headers to sort.
In Vitro Studies
In vitro studies are essential for characterizing the behavior of this compound before any in vivo testing. These laboratory-based experiments provide valuable insights into the compound's potential efficacy and metabolic fate.
A key in vitro assay for prodrugs like this compound is the enzymatic hydrolysis study . This experiment typically involves incubating the ester with liver microsomes or specific esterase enzymes to measure the rate of conversion to the active fenofibric acid. scielo.br The results of these studies help to predict how rapidly the prodrug will be activated in the body.
Another important area of in vitro research is the investigation of the compound's activity at the cellular level. For fenofibric acid, this involves studying its interaction with Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a key role in regulating lipid metabolism. researchgate.netnih.gov
| In Vitro Study Type | Objective | Key Findings from Research |
| Enzymatic Hydrolysis | To determine the rate of conversion of the ester prodrug to active fenofibric acid by esterase enzymes. | The rate of hydrolysis is dependent on the structure of the ester group. scielo.br |
| PPARα Activation Assays | To confirm that the released fenofibric acid retains its ability to activate the PPARα receptor. | Fenofibric acid is a potent activator of PPARα, leading to downstream effects on lipid metabolism. drugbank.com |
This table is interactive. Click on the headers to sort.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClO4/c1-4-23-18(22)19(2,3)24-16-11-7-14(8-12-16)17(21)13-5-9-15(20)10-6-13/h5-12H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAROHEJQMZXNDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70962166 | |
| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42019-08-9 | |
| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019089 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70962166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Fenofibric Acid Ester Derivatives
General Synthesis of Fenofibric Acid Esters
The synthesis of fenofibric acid esters is a multi-step process that begins with the formation of the core fenofibric acid structure, which is then subjected to esterification. These esters are often developed as prodrugs to enhance the pharmacokinetic properties of the parent acid.
Esterification Reactions of Fenofibric Acid
The foundational step in producing fenofibric acid esters is the synthesis of fenofibric acid itself. A common route involves the Friedel-Crafts acylation of anisole (B1667542) with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride, yielding (4-chlorophenyl)(4-methoxyphenyl)methanone. This intermediate is then demethylated to produce 4-chloro-4'-hydroxybenzophenone. Subsequent reaction with a mixture of acetone (B3395972) and chloroform (B151607) in an alkaline medium (Bargellini reaction) or with isopropyl 2-bromo-2-methylpropanoate (B8525525) followed by hydrolysis leads to the formation of fenofibric acid.
Once fenofibric acid is obtained, it can undergo esterification. A general and direct method is the Fischer-Speier esterification, which involves reacting fenofibric acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. hmdb.ca This reaction establishes the corresponding ester, in this case, fenofibric acid ethyl ester.
Another approach involves the reaction of a metal salt of fenofibric acid with an alkyl halide. medpharmres.com For instance, the potassium salt of fenofibric acid, formed by reacting the acid with potassium carbonate, can be treated with an appropriate alkyl halide (e.g., ethyl bromide) to yield the ethyl ester. acs.org
Derivatization Strategies for Enhancing Pharmacological Profiles
Fenofibric acid is the pharmacologically active metabolite, but its derivatives, particularly esters, are often used in pharmaceutical formulations. scielo.br Esterification is a key derivatization strategy to create prodrugs. These prodrugs are typically more lipophilic than the parent acid, which can influence their absorption and bioavailability. scielo.br Upon administration, these esters are rapidly hydrolyzed in the body by esterases to release the active fenofibric acid. scielo.br
The development of various ester derivatives, including the ethyl ester, is a strategy aimed at improving the therapeutic profile of the drug. By modifying the ester group, it is possible to modulate properties such as solubility and the rate of hydrolysis to the active form. scielo.brscielo.br For example, a series of fenofibric acid ester prodrugs were synthesized and evaluated for their pharmacokinetic properties, demonstrating that such derivatization can lead to significantly higher bioavailability compared to the widely used isopropyl ester, fenofibrate (B1672516). scielo.brscielo.br The inclusion of polar functional groups in the ester chain has also been explored to enhance water solubility. scielo.br
Specific Approaches for this compound Synthesis
The synthesis of this compound, also known as Fenofibrate EP Impurity E, has been specifically described and characterized as part of the analysis of potential impurities in fenofibrate drug substances. acs.orggoogle.com
Exploration of Optimized Reaction Conditions
A documented laboratory-scale synthesis of this compound involves the esterification of fenofibric acid using ethanol as the reagent and sulfuric acid as the catalyst. The reaction is conducted at an elevated temperature to drive the equilibrium towards the formation of the ester. hmdb.ca
While specific optimization studies for the ethyl ester are not extensively detailed in the provided literature, general principles for optimizing fenofibric acid ester synthesis can be applied. For the related synthesis of fenofibrate (the isopropyl ester), it was found that using a solvent system composed of dimethyl sulfoxide (B87167) (DMSO) and a C2-C4 alkyl acetate (B1210297) with a metal salt of fenofibric acid and an isopropyl halide can provide the final product in high quality without the need for recrystallization. medpharmres.commedpharmres.com Such solvent systems enhance the solubility of the reacting species and can lead to higher conversion rates. The choice of base is also critical; inorganic bases like potassium carbonate are often preferred to minimize side reactions such as saponification. medpharmres.com Temperature control is another key parameter, as elevated temperatures that accelerate the reaction can also promote the formation of degradation byproducts.
A study on the synthesis of a fenofibrate impurity demonstrated the optimization of reaction conditions using a Central Composite Design approach. The factors investigated included reaction time, temperature, and molar ratios of reagents, leading to a significant increase in reaction yield. hmdb.ca Similar methodologies could be applied to optimize the synthesis of this compound.
Table 1: General Reaction Conditions for this compound Synthesis This table is interactive. You can sort and filter the data.
| Parameter | Condition | Source |
|---|---|---|
| Starting Material | 2[4-(4-Chlorobenzoyl)-phenoxy]-2-methyl propionic acid (Fenofibric Acid) | hmdb.ca |
| Reagent | Ethanol | hmdb.ca |
| Catalyst | Sulfuric Acid | hmdb.ca |
| Temperature | 80°C | hmdb.ca |
| Reaction Time | 4 hours | hmdb.ca |
Assessment of Synthetic Efficiency and Purity
The efficiency and purity of the synthesis of this compound have been reported in the context of impurity synthesis for pharmaceutical reference.
In a specific synthesis, the reaction of fenofibric acid with ethanol and sulfuric acid yielded the ethyl ester as a white solid. hmdb.ca The reported yield for this specific method was 62%. hmdb.ca The purity of the synthesized compound was assessed by High-Performance Liquid Chromatography (HPLC) and was found to be 97.7%. hmdb.ca Commercial suppliers of this compound as a reference standard also specify a purity of greater than 95% as determined by HPLC.
The purification of the crude product is crucial for obtaining high-purity material. Column chromatography over silica (B1680970) gel is a common method for purifying fenofibrate impurities, which can effectively separate the desired ester from starting materials and byproducts. Recrystallization is another technique used to purify the final product. hmdb.ca
Table 2: Synthetic Efficiency and Purity of this compound This table is interactive. You can sort and filter the data.
| Parameter | Value | Source |
|---|---|---|
| Yield | 62% | hmdb.ca |
| HPLC Purity | 97.7% | hmdb.ca |
| Appearance | White Solid | hmdb.ca |
| Melting Point | 70.8°C | hmdb.ca |
Characterization of Synthetic Intermediates and Final Ester Products
The structural confirmation of the synthetic intermediates and the final this compound is accomplished through various spectroscopic methods.
The primary synthetic intermediate is fenofibric acid. Its structure is typically confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). For example, the 1H-NMR spectrum of fenofibric acid in deuterated chloroform (CDCl3) shows characteristic signals for the aromatic protons between δ 6.94-7.76 ppm and a singlet for the six methyl protons at δ 1.70 ppm. hmdb.ca
The final product, this compound, is also thoroughly characterized to confirm its identity and purity. Its molecular formula is C19H19ClO4 and it has a molecular weight of 346.81 g/mol . google.com Spectroscopic data provides definitive structural evidence.
Table 3: Spectroscopic Data for this compound This table is interactive. You can sort and filter the data.
| Technique | Observed Peaks/Signals | Source |
|---|---|---|
| IR (cm⁻¹) | 1745 (Ester C=O), 1654, 1595 (C=C aromatic), 1247, 1138 (C-O-C) | hmdb.ca |
| ¹H-NMR (CDCl₃, δ ppm) | 7.70-7.66 (dd, 4H), 7.46-7.44 (dd, 2H), 6.92-6.89 (dd, 2H) | hmdb.ca |
| HPLC Purity | 97.7% | hmdb.ca |
The Infrared (IR) spectrum of the ethyl ester shows a characteristic absorption band for the ester carbonyl group around 1745 cm⁻¹. hmdb.ca The 1H-NMR spectrum in CDCl3 displays distinct signals for the aromatic protons and the protons of the ethyl and methyl groups. hmdb.ca Although specific 13C-NMR data for the ethyl ester is not detailed in the provided search results, it is a standard technique used for the structural elucidation of related fenofibrate impurities and would be expected to show characteristic signals for the carbonyl, aromatic, and aliphatic carbons. hmdb.ca Mass spectrometry would further confirm the molecular weight of the compound.
Pharmacological Characterization of Fenofibric Acid Ester Derivatives
Activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) by Active Metabolite
The primary mechanism through which fenofibric acid exerts its effects is by activating Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid metabolism. drugs.compatsnap.compatsnap.com Upon administration, fenofibric acid ethyl ester is converted to its active form, fenofibric acid. scielo.brtandfonline.comnih.govdovepress.com This active metabolite then binds to and activates PPARα. patsnap.compatsnap.com
The activation of PPARα initiates a cascade of molecular events that modulate the expression of numerous target genes involved in lipid and lipoprotein metabolism. tandfonline.comnih.gov This process involves the binding of the activated PPARα to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to changes in their transcription. patsnap.com
The activation of PPARα by fenofibric acid is a selective process. Studies have shown that pemafibrate, another PPARα agonist, has a much stronger activation potential for PPARα compared to fenofibric acid. nih.gov
Modulatory Effects on Lipid Homeostasis Pathways
The activation of PPARα by fenofibric acid leads to significant and beneficial alterations in lipid profiles. These effects are mediated through various pathways that collectively contribute to improved lipid homeostasis.
Triglyceride Metabolism: Fenofibric acid effectively reduces plasma triglyceride levels by enhancing their clearance and inhibiting their synthesis. tandfonline.comnih.gov This is achieved through several mechanisms:
Increased Lipoprotein Lipase (B570770) (LPL) Activity: PPARα activation upregulates the expression of LPL, a key enzyme responsible for the hydrolysis of triglycerides in triglyceride-rich lipoproteins like very-low-density lipoprotein (VLDL). drugs.comnih.gov
Reduced Apolipoprotein C-III (Apo C-III) Production: Fenofibric acid decreases the production of Apo C-III, an inhibitor of LPL activity. drugs.comnih.gov By reducing Apo C-III levels, the catabolism of triglyceride-rich particles is enhanced. patsnap.com
Increased Fatty Acid Oxidation: PPARα activation stimulates the beta-oxidation of fatty acids in the liver, which reduces the availability of fatty acids for VLDL synthesis and secretion. patsnap.comnih.gov
High-Density Lipoprotein (HDL) Cholesterol Metabolism: Fenofibric acid treatment leads to an increase in HDL cholesterol levels. This is primarily due to the PPARα-mediated increase in the synthesis of apolipoproteins A-I (Apo A-I) and A-II (Apo A-II), the major protein components of HDL. nih.govgoogle.comdrugbank.com
Low-Density Lipoprotein (LDL) Cholesterol Metabolism: The effect of fenofibric acid on LDL cholesterol is more complex. The reduction in triglycerides leads to a shift in LDL particle size from small, dense, and more atherogenic particles to larger, more buoyant particles. drugs.comdrugbank.com These larger LDL particles have a higher affinity for LDL receptors and are cleared more rapidly from circulation. drugbank.com
Reverse Cholesterol Transport: Fenofibric acid also modulates the reverse cholesterol transport pathway. It can increase the levels of pre-β1-HDL, a key particle in the initial steps of cholesterol efflux from peripheral tissues. tandfonline.comnih.gov Furthermore, it induces the activity of the ATP-binding cassette transporter A1 (ABCA1), which is crucial for cholesterol efflux. tandfonline.comnih.gov
The following table summarizes the key modulatory effects of fenofibric acid on lipid homeostasis pathways:
| Pathway | Effect of Fenofibric Acid | Key Mediators |
| Triglyceride Metabolism | Decreased Triglyceride Levels | Increased LPL activity, Decreased Apo C-III production, Increased Fatty Acid Oxidation |
| HDL Cholesterol Metabolism | Increased HDL Cholesterol Levels | Increased Apo A-I and Apo A-II synthesis |
| LDL Cholesterol Metabolism | Shift to larger, less dense LDL particles | Decreased Triglyceride-rich lipoproteins |
| Reverse Cholesterol Transport | Enhanced | Increased pre-β1-HDL, Increased ABCA1 activity |
Investigation of Pleiotropic Cellular and Molecular Effects
Anti-inflammatory Effects: Fenofibric acid has demonstrated anti-inflammatory properties. patsnap.compatsnap.com It can suppress the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and interleukin-6 (IL-6). dovepress.com This anti-inflammatory action is mediated, at least in part, by the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov Studies have also shown that fenofibrate (B1672516) and its active metabolite, fenofibric acid, can inhibit cyclooxygenase-2 (COX-2) enzymatic activity, further contributing to its anti-inflammatory profile. nih.gov
Antioxidant Properties: Some research suggests that fenofibrate may possess antioxidant activity. nih.govdovepress.com It has been shown to decrease the production of reactive oxygen species and reduce the concentration of lipid peroxidation products. dovepress.com
Endothelial Function: Fenofibric acid has been shown to have beneficial effects on endothelial function. In the context of diabetic retinopathy, it has been found to reduce the overexpression of extracellular matrix components like fibronectin and collagen IV in retinal endothelial cells under high glucose conditions. nih.gov It also helps in reducing retinal endothelial cell monolayer permeability induced by high glucose. nih.gov
The following table provides an overview of the pleiotropic effects of fenofibric acid:
| Effect | Mechanism | Research Findings |
| Anti-inflammatory | Inhibition of NF-κB pathway, Inhibition of COX-2 activity | Suppression of pro-inflammatory cytokines (IL-1, IL-6) dovepress.com |
| Antioxidant | Decreased reactive oxygen species production, Reduced lipid peroxidation | dovepress.com |
| Improved Endothelial Function | Reduced extracellular matrix deposition, Decreased endothelial permeability | Abrogation of fibronectin and collagen IV overexpression, Reduced retinal endothelial cell permeability nih.gov |
Preclinical Efficacy and Safety Studies of Fenofibric Acid Ester Derivatives
In Vitro Pharmacological Activity Assessment
Cell-Based Assays for PPARα Activation
The primary mechanism of action of fenofibric acid is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the expression of genes involved in lipid and lipoprotein metabolism. fda.govdrugbank.comnih.gov In vitro studies using human hepatocyte cultures have demonstrated that fenofibric acid's lipid-modifying effects are mediated through PPARα activation. fda.govdrugs.com
Cell-based transactivation assays are commonly used to evaluate the potency and selectivity of compounds as PPARα agonists. nih.govsci-hub.se In these assays, fenofibric acid has been shown to be a potent activator of PPARα. nih.govresearchgate.net For instance, in one study, fenofibric acid exhibited an EC50 value of 23.22 μM for PPARα activation. sci-hub.se Another study reported that fenofibrate (B1672516), the prodrug of fenofibric acid, demonstrated 40% greater activity in a cell-based transactivation assay for PPARα compared to bezafibrate (B1666932) or clofibrate. semanticscholar.org The activation of PPARα by fenofibric acid leads to increased lipolysis and elimination of triglyceride-rich particles from plasma. drugbank.comdrugs.com This is achieved by activating lipoprotein lipase (B570770) and reducing the production of apolipoprotein C-III, which is an inhibitor of lipoprotein lipase activity. fda.govdrugbank.comdrugs.com
Table 1: In Vitro PPARα Activation by Fenofibric Acid and Comparators This table is interactive. You can sort and filter the data.
| Compound | Assay Type | Cell Line | Potency (EC50) | Emax (%) | Reference |
|---|---|---|---|---|---|
| Fenofibric Acid | Transactivation | Eukaryotic cells | 23.22 μM | 100 | sci-hub.se |
| Fenofibrate | Transactivation | Not specified | Not specified | 40% > Bezafibrate/Clofibrate | semanticscholar.org |
| Pemafibrate | Transactivation | Not specified | 30 μM (for PPARα) | Not specified | google.com |
| BMS-711939 | Transactivation | HEK | 4 nM | >50% (relative to Fenofibric Acid) | nih.gov |
Gene Expression Profiling in Response to Ester Derivatives
The activation of PPARα by fenofibric acid derivatives leads to changes in the expression of various target genes involved in lipid metabolism. nih.gov Studies have shown that fenofibrate treatment can modulate the expression of genes such as apolipoprotein C-III (apo C-III), lipoprotein lipase, and apolipoproteins A-I and A-II. drugs.comsemanticscholar.org
In human hepatocyte cultures, fenofibric acid has been shown to reduce the production of apo C-III. fda.govdrugs.com Apo C-III is an inhibitor of lipoprotein lipase, so its reduction leads to increased lipolysis. fda.govdrugs.com Furthermore, fenofibrate has been found to induce the expression of carnitine palmitoyltransferase 1A (CPT1A), an enzyme crucial for fatty acid β-oxidation. sci-hub.se In HepG2 cells, compounds with PPARα agonistic activity have been shown to upregulate CPT1A transcription. sci-hub.se Additionally, fenofibrate can reduce the expression of cholesteryl ester transfer protein (CETP) in the liver, which contributes to increased HDL-cholesterol levels. researchgate.net
In Vivo Animal Model Investigations
Evaluation in Dyslipidemia Models
The lipid-modifying effects of fenofibric acid have been extensively studied in various animal models of dyslipidemia. fda.govnih.govresearchgate.net In transgenic mice, the activation of PPARα by fenofibric acid has been shown to be the underlying mechanism for its clinical effects on lipids. fda.govdrugs.com
In a study using APOE*3-Leiden (E3L) transgenic mice, fenofibrate treatment significantly decreased plasma triglycerides. researchgate.net In E3L mice that also expressed the human CETP transgene, fenofibrate not only lowered triglycerides but also dose-dependently increased HDL-cholesterol. researchgate.net In fat-fed hamsters, a potent PPARα activator demonstrated significant reductions in fasting and non-fasting plasma triglyceride levels. physiology.org Similarly, in Sprague-Dawley rats, pemafibrate, another PPARα agonist, was shown to inhibit VLDL secretion and increase triglyceride clearance through the activation of lipoprotein lipase. mdpi.com
Table 2: Effects of Fenofibrate Derivatives in Animal Models of Dyslipidemia This table is interactive. You can sort and filter the data.
| Animal Model | Compound | Key Findings | Reference |
|---|---|---|---|
| Transgenic Mice | Fenofibric Acid | Explained lipid-modifying effects via PPARα activation. | fda.govdrugs.com |
| APOE*3-Leiden (E3L) Mice | Fenofibrate | Decreased plasma triglycerides. | researchgate.net |
| E3L.CETP Mice | Fenofibrate | Decreased triglycerides and increased HDL-cholesterol. | researchgate.net |
| Fat-fed Hamsters | UF-5 (PPARα activator) | ~50% reduction in fasting and ~70% reduction in non-fasting plasma TG. | physiology.org |
| Sprague-Dawley Rats | Pemafibrate | Inhibited VLDL secretion and increased TG clearance. | mdpi.com |
| Rabbits | Fenofibric Acid DR Pellets | Demonstrated extended release compared to API. | researchgate.net |
Species-Specific Metabolic Considerations in Preclinical Models
Significant species differences exist in the metabolism and elimination of fenofibrate and its derivatives. nih.gov In humans, the primary metabolite found in plasma is fenofibric acid glucuronide, and about 65% of the administered dose is excreted in the urine. nih.gov In contrast, in rats and dogs, fenofibric acid and its reduced metabolite are the main metabolites, with approximately 70-80% of the dose being recovered in the feces. nih.gov
These metabolic differences can impact the toxicological profile observed in preclinical species. For example, peroxisome proliferation, a known effect of fibrates in rodents, is considered to be rodent-specific and may not be relevant to humans. physiology.orgnih.gov Studies in cultured hepatocytes have mirrored these in vivo species differences, with fenofibric acid inducing peroxisomal proliferation in rat hepatocytes but not in guinea pig hepatocytes or the human hepatoma cell line HepG2. nih.gov
Toxicological Screening of Ester Derivatives and Metabolites
Toxicological studies of fenofibric acid and its derivatives have been conducted in various animal models. In a 13-week toxicity study in rats, fenofibric acid administration led to increases in liver enzymes such as ALT and AST at higher doses. fda.gov Similarly, in a 52-week dog toxicity study with fenofibrate, increases in ALT and signs of hepatic peroxisome proliferation were observed at exposures comparable to those seen with fenofibric acid. fda.gov It is important to note that the toxicological findings with fenofibric acid are generally consistent with those observed with fenofibrate, as fenofibric acid is the active moiety. fda.gov
It has also been reported that fenofibric acid can cause false-positive results in urine immunoassays for methylenedioxymethamphetamine (MDMA). oup.comresearchgate.net This cross-reactivity is thought to be due to the structural similarity between fenofibric acid and its metabolites and the target analyte of the immunoassay. researchgate.net
Assessment of Hepatic Impacts
Preclinical studies in rodent models have indicated that fenofibrate administration can lead to hepatic changes. These effects are often attributed to the activation of peroxisome proliferator-activated receptor alpha (PPARα), which is the primary mechanism of action for fibrates. fda.govservice.gov.uk
In rats and mice, high doses of fenofibrate have been associated with liver enlargement and tumors, a phenomenon linked to peroxisome proliferation. europa.eu However, these changes are considered specific to small rodents and have not been observed in other animal species, suggesting a lack of direct relevance to human therapeutic use. europa.eu Studies in rats have shown dose-dependent centrilobular hepatocellular hypertrophy and an increased incidence of hepatic coagulative necrosis, particularly in males. europa.eu
A three-month oral toxicity study in rats with fenofibric acid choline (B1196258) salt identified the liver as a target organ of toxicity at all tested doses. nih.gov The observed effects included liver hypertrophy, which is consistent with peroxisome proliferation and an increase in absolute liver weight. nih.gov Mild, dose-dependent decreases in hematocrit, hemoglobin, and red blood cell counts were also noted, alongside slightly increased liver enzyme activities, including ALT and AST. europa.eu
The following table summarizes key findings from preclinical studies on the hepatic effects of fenofibrate and fenofibric acid.
| Parameter | Species | Compound | Key Findings |
| Liver Weight | Rat | Fenofibrate | Increased absolute and relative liver weights; livers appeared enlarged. europa.eu |
| Histopathology | Rat | Fenofibrate | Dose-dependent centrilobular hepatocellular hypertrophy and hepatic coagulative necrosis. europa.eu |
| Liver Enzymes | Rat | Fenofibrate | Slightly increased ALT and AST activities. europa.eu |
| Carcinogenicity | Rat, Mouse | Fenofibrate | Liver tumors at high dosages, attributed to peroxisome proliferation. europa.eu |
| General Toxicity | Rat | Fenofibric Acid | Liver identified as a target organ of toxicity at all doses in a 3-month study. nih.gov |
Myotoxicity Profiling
Skeletal muscle toxicity, including myopathy and rhabdomyolysis, is a known, though rare, adverse effect associated with fibrate therapy in clinical settings. nih.gov Preclinical studies have aimed to characterize the myotoxic potential of these compounds.
In a study involving fenofibrate, microscopic findings in the gastrocnemius and soleus muscles of rats dosed at 100 mg/kg/day included myofiber degeneration, with a slightly increased severity in males. europa.eu The risk for serious muscle toxicity appears to be elevated in certain populations, such as the elderly and individuals with diabetes, renal failure, or hypothyroidism.
A three-month toxicity study in rats identified skeletal muscle as a target organ of toxicity at high doses of fenofibric acid choline salt. nih.gov While the systemic toxicity of fenofibrate and fenofibric acid in animal studies is considered comparable, specific preclinical studies on the ethyl ester are limited. fda.gov
The table below outlines key findings related to the myotoxicity of fenofibrate and its derivatives from preclinical research.
| Parameter | Species | Compound | Key Findings |
| Histopathology | Rat | Fenofibrate | Myofiber degeneration in gastrocnemius and soleus muscles at 100 mg/kg/day. europa.eu |
| General Toxicity | Rat | Fenofibric Acid | Skeletal muscle identified as a target organ of toxicity at high doses in a 3-month study. nih.gov |
| Risk Factors | Animal Models | Fibric Acid Derivatives | Risk for serious muscle toxicity may be increased in models of diabetes, renal failure, or hypothyroidism. |
Analytical Methodologies for Fenofibric Acid Ethyl Ester Research
Development of Robust Quantification Methods for Fenofibric Acid in Biological Samples
The primary focus of bioanalytical research has been on fenofibric acid, as fenofibrate (B1672516) is rapidly hydrolyzed to this active form in the body, and unchanged fenofibrate is typically not detected in human plasma. akjournals.comresearchgate.netmonash.edu
Chromatographic Techniques (e.g., HPLC, LC-MS/MS, UHPLC-UV)
A variety of chromatographic techniques have been successfully employed for the determination of fenofibric acid in biological samples, primarily plasma and serum.
High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used method. nih.govomicsonline.orgresearchgate.netnih.gov These methods are valued for their accuracy and suitability for clinical pharmacokinetic studies. nih.gov A common approach involves reversed-phase chromatography. For instance, one method utilized a mobile phase of acetonitrile (B52724) and 0.02 M phosphoric acid (55:45, v/v) with UV detection at 287 nm. nih.gov Another HPLC method used a mobile phase of 0.02 M phosphoric acid and acetonitrile (50:50, v/v) at a flow rate of 1 mL/min, also with UV detection at 287 nm. omicsonline.org
Ultra-High Performance Liquid Chromatography (UHPLC-UV) offers a faster and more efficient alternative. A validated UHPLC-UV method for the simultaneous analysis of fenofibrate and fenofibric acid in rat plasma used a reversed-phase C18 column with a mobile phase of methanol-water (65:35, v/v) and UV detection at 284 nm. nih.govscilit.com This method boasted a rapid run time of 2.5 minutes. researchgate.netnih.gov
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity. One such method for quantifying fenofibric acid in human plasma involved chromatographic resolution of its acyl-β-d-glucuronide metabolite. rsc.orgrsc.org This method used an API 3000 mass spectrometer and a Discovery C18 column. rsc.org Another rapid UHPLC-MS/MS method was developed for the determination of fenofibric acid in human plasma using electrospray ionization (ESI) in negative mode for enhanced sensitivity. akjournals.com
Interactive Table: Comparison of Chromatographic Methods for Fenofibric Acid Quantification
| Technique | Matrix | Mobile Phase | Detection | Linear Range | LLOQ | Reference |
|---|---|---|---|---|---|---|
| HPLC-UV | Human Serum | Acetonitrile and 0.02 M phosphoric acid (55:45, v/v) | UV at 287 nm | Not Specified | 0.1 µg/mL | nih.gov |
| HPLC-UV | Human Plasma | 0.02 M phosphoric acid: acetonitrile (50:50, v/v) | UV at 287 nm | 0.05-10 µg/mL | 0.05 µg/mL | omicsonline.org |
| UHPLC-UV | Rat Plasma | Methanol-water (65:35, v/v) | UV at 284 nm | 100-10000 ng/mL | 100 ng/mL | researchgate.netnih.govscilit.com |
| LC-ESI-MS/MS | Human EDTA Plasma | 0.2% formic acid solution/acetonitrile (35:65, v/v) | MRM (m/z 317.1 → 230.9) | 0.150-20.383 µg/mL | Not Specified | rsc.org |
| UHPLC-MS/MS | Human Plasma | Acetonitrile-water (0.1% formic acid) (58:42, v/v) | MRM (m/z 317.2→230.7) | 50-30,000 ng/mL | 50 ng/mL | akjournals.com |
Optimization of Extraction and Detection Parameters
Effective extraction of fenofibric acid from biological matrices is a critical step for accurate quantification.
Liquid-Liquid Extraction (LLE) is a common and straightforward technique. One method involved a single-step LLE from human plasma into ethyl acetate (B1210297). omicsonline.org Another sensitive HPLC method used a mixture of n-hexane and ethylacetate (90:10, v/v) for extraction from human serum. researchgate.netnih.gov
Solid-Phase Extraction (SPE) is another widely used technique that can be automated. Anion-exchange SPE has been shown to accurately determine fenofibric acid concentrations in human serum. nih.gov A fully automated SPE method using disposable extraction cartridges filled with octadecyl silica (B1680970) has also been developed for the determination of fenofibric acid in plasma. researchgate.net In some LC-MS/MS methods, polymer-based, hydrophilic-lipophilic balanced cartridges have been employed for SPE. rsc.orgrsc.org
Protein Precipitation is a simpler, though sometimes less clean, extraction method. A rapid UHPLC-MS/MS method utilized protein precipitation with methanol. akjournals.com
For detection, especially in mass spectrometry, parameters are optimized to enhance sensitivity and specificity. In an LC-ESI-MS/MS method, negative ion mode was selected due to higher signal intensity and lower noise for fenofibric acid. akjournals.com The optimization of collision energy and declustering potential is also crucial for achieving the best results in multiple reaction monitoring (MRM) mode. akjournals.com To improve chromatographic separation and peak shape, additives like formic acid or phosphoric acid are often included in the mobile phase. akjournals.comomicsonline.orgrsc.org
Method Validation for Bioanalytical Applications
The validation of bioanalytical methods is essential to ensure their reliability for pharmacokinetic studies. Validation is typically performed according to guidelines from regulatory bodies like the US Food and Drug Administration (FDA). akjournals.com Key validation parameters include:
Selectivity and Specificity : The method must be able to differentiate and quantify the analyte in the presence of other components in the sample. nih.govomicsonline.orgnih.gov This is often assessed by analyzing blank plasma samples from multiple sources to check for interferences. omicsonline.org
Linearity : The method should demonstrate a linear relationship between the analyte concentration and the instrument response over a defined range. nih.govomicsonline.orgnih.gov Calibration curves are constructed, and the correlation coefficient (r²) is expected to be high (e.g., ≥ 0.99). nih.govnih.gov
Accuracy and Precision : Accuracy refers to how close the measured value is to the true value, while precision measures the reproducibility of the results. nih.govomicsonline.orgnih.gov These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples), with both intra-day and inter-day assessments. nih.govomicsonline.org For example, one HPLC method reported accuracies from 98.65% to 102.4%, with within- and between-day precisions ranging from 1.0% to 2.2% and 2.0% to 6.2%, respectively. nih.gov
Recovery : This parameter assesses the efficiency of the extraction process. nih.govrsc.org It is determined by comparing the analyte response in an extracted sample to the response of a non-extracted standard of the same concentration. rsc.org Recoveries for fenofibric acid have been reported in the range of 73.8–75.4% using SPE and 84.8% using LLE. nih.govrsc.org
Stability : The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage) must be established. researchgate.net
Interactive Table: Summary of Validation Parameters from a Validated UHPLC-UV Method
| Parameter | Finding | Reference |
|---|---|---|
| Linearity Range | 100-10000 ng/ml | researchgate.netnih.govscilit.com |
| Correlation Coefficient (r²) | ≥ 0.9993 | researchgate.netnih.gov |
| Lower Limit of Detection (LOD) | 40 ng/ml | researchgate.netnih.gov |
| Lower Limit of Quantitation (LLOQ) | 100 ng/ml | researchgate.netnih.gov |
| Within-day Coefficient of Variation | < 5% | nih.gov |
| Between-day Coefficient of Variation | < 5% | nih.gov |
Detection and Quantification of Intact Fenofibric Acid Ethyl Ester (if present)
This compound, the prodrug form, is rapidly hydrolyzed by esterases in tissues and plasma to its active metabolite, fenofibric acid. akjournals.com Consequently, intact this compound (fenofibrate) is generally not found in human plasma after oral administration. akjournals.comresearchgate.net Therefore, pharmacokinetic evaluations are based on the quantification of fenofibric acid. researchgate.net
However, some analytical methods have been developed for the simultaneous determination of both fenofibrate and fenofibric acid, which can be particularly useful in preclinical studies, such as those involving rat plasma, or for in vitro experiments. monash.edunih.govacs.org For instance, a UHPLC-UV method was validated for the simultaneous analysis of both compounds in rat plasma. nih.gov Similarly, HPLC-UV methods have been used to quantify fenofibrate in samples from in vitro dispersion and digestion experiments. monash.eduacs.org
Advanced Research Directions and Therapeutic Potential of Fenofibric Acid Ethyl Esters
Investigation of Novel Pharmacological Targets and Mechanisms
While the primary mechanism of fenofibric acid is the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism, current research has identified several novel targets and pathways that are independent of PPARα activation. nih.govdiabetesjournals.org
A significant area of investigation is the activation of AMP-activated protein kinase (AMPK), a crucial cellular energy sensor. plos.orgphysiology.org Studies have shown that fenofibrate (B1672516) can activate AMPK in various cell types, including endothelial cells, kidney cells, and myocytes. plos.orgphysiology.orgnih.gov This activation is not replicated by all PPARα agonists, suggesting a unique characteristic of fenofibrate. diabetesjournals.orgnih.gov The activation of AMPK by fenofibrate can lead to downstream effects such as increased endothelial nitric oxide synthase (eNOS) phosphorylation, which plays a role in endothelial function, and the regulation of autophagy. physiology.orgnih.govosti.gov
Furthermore, research indicates that some of the anti-apoptotic and anti-inflammatory effects of fenofibrate may be mediated through PPARα-independent pathways. diabetesjournals.orgnih.gov For instance, fenofibrate has been shown to inhibit glucose-induced apoptosis in human glomerular endothelial cells through an AMPK-mediated mechanism. diabetesjournals.org In breast cancer cell lines, fenofibrate's induction of apoptosis and cell-cycle arrest was not prevented by a PPARα inhibitor, pointing to a PPARα-independent anticancer effect. nih.gov
Table 1: Selected Novel and PPARα-Independent Mechanisms of Fenofibric Acid
| Mechanism | Downstream Effect | Cell/System Studied | Citation |
|---|---|---|---|
| AMPK Activation | Increased eNOS phosphorylation and NO production | Human Umbilical Vein Endothelial Cells (HUVEC) | nih.govosti.gov |
| Regulation of autophagy, fatty acid oxidation | Mouse kidney, mProx24 cells | physiology.org | |
| Inhibition of glucose-induced apoptosis | Human glomerular endothelial cells | diabetesjournals.org | |
| Anti-inflammatory | Inhibition of IL-1–induced IL-6 and prostacyclin production | Human aortic smooth muscle cells | diabetesjournals.org |
| Suppression of NF-κB and AP-1 transcription factors | General | diabetesjournals.org | |
| Anticancer | Induction of apoptosis and cell-cycle arrest | Breast cancer cell lines | nih.gov |
Exploration of Extended-Release or Targeted Delivery Systems for Ester Prodrugs
Given that fenofibric acid ethyl ester is a prodrug with poor water solubility, significant research has focused on developing advanced delivery systems to enhance its bioavailability and provide controlled or targeted release. dovepress.commdpi.com These innovative formulations aim to improve therapeutic efficacy and potentially reduce dosing frequency.
Nanotechnology-based systems are at the forefront of this research. Formulations such as polymeric nanoparticles, nanospheres, nanocapsules, and nanocorpuscles have been developed to improve the dissolution rate and absorption of fenofibrate. dovepress.comnih.govresearchgate.net For example, fenofibrate-loaded nanoparticles made from biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) have been engineered for sustained drug release. nih.govacs.org In one study, a single intravitreal injection of PLGA nanoparticles containing fenofibrate maintained therapeutic drug levels in the eye for over 60 days, demonstrating potential for treating ocular diseases like diabetic retinopathy. nih.govacs.org
Self-emulsifying drug delivery systems (SEDDS) and their solid counterparts (S-SEDDS) represent another major strategy. dovepress.comnih.govresearchgate.netsrce.hr These systems are mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water emulsions or nanoemulsions upon gentle agitation in aqueous media. This process enhances the solubility and absorption of lipophilic drugs like fenofibrate. dovepress.com Studies have shown that S-SEDDS formulations can increase the dissolution of fenofibrate by as much as 20-fold compared to the untreated drug. nih.gov
Table 2: Advanced Delivery Systems for this compound
| Delivery System Type | Key Features | Research Finding | Citation |
|---|---|---|---|
| Polymeric Nanoparticles | Biodegradable (e.g., PLGA), sustained release | Maintained drug levels for >60 days in ocular tissue | nih.govacs.org |
| Nanocrystal Composites | Encapsulated nanocrystals in pH-sensitive microparticles | Provided site-specific release in the intestine, avoiding burst release in the stomach | mdpi.com |
| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Spontaneous formation of nanoemulsions (<100 nm) | Formulations with high HLB surfactants produced fine droplet sizes, enhancing dispersion | dovepress.com |
| Solid-SEDDS (S-SEDDS) | Liquid SEDDS adsorbed onto solid carriers | Enhanced dissolution by ~20-fold compared to raw fenofibrate powder | nih.gov |
Repurposing Potential and New Therapeutic Indications (e.g., anti-cancer, anti-inflammatory, anti-diabetic)
Beyond its lipid-lowering effects, fenofibrate is being investigated for its therapeutic potential in a variety of other diseases, driven by its anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. nih.govnih.govnih.govnih.gov
Anti-cancer: Numerous studies have provided evidence that fenofibrate exhibits antitumor effects in various human cancer cell lines, including breast, oral, liver, and prostate cancers. nih.govnih.govijbs.com The proposed mechanisms are diverse and often independent of PPARα. nih.govmdpi.com They include inducing apoptosis (programmed cell death), causing cell-cycle arrest, and inhibiting cancer cell invasion and migration. nih.govresearchgate.net In oral cancer models, fenofibrate was shown to reprogram metabolic processes, down-regulating mTOR activity through AMPK activation. ijbs.com
Anti-inflammatory: Fenofibrate demonstrates significant anti-inflammatory activity through both PPARα-dependent and -independent pathways. nih.govnih.gov It can suppress the expression of key inflammatory mediators like TNF-α, IL-6, and adhesion molecules (ICAM-1, VCAM-1). diabetesjournals.orgresearchgate.net This effect is being explored in conditions like non-alcoholic fatty liver disease (NAFLD) and diabetic retinopathy, where inflammation is a key pathogenic factor. nih.govresearchgate.net Studies have shown fenofibric acid directly inhibits COX-2, an enzyme involved in inflammation. nih.gov
Anti-diabetic: Research has highlighted fenofibrate's benefits in mitigating diabetic microvascular complications. diabetesjournals.orgnih.gove-dmj.org Large clinical trials have shown that fenofibrate can significantly slow the progression of diabetic retinopathy. diabetesjournals.orgarvojournals.org It is also shown to reduce albuminuria, a marker of diabetic nephropathy. e-dmj.orgclinicaltrials.gov The mechanisms for these benefits are multifactorial, involving anti-inflammatory, anti-apoptotic, and antioxidant effects on the microvasculature. diabetesjournals.orgnih.gov
Other Potential Indications:
Neuroprotection: Studies suggest fenofibrate may have a protective role in neurodegenerative diseases like Parkinson's and in stroke models by reducing oxidative stress, neuroinflammation, and apoptosis. nih.govalzdiscovery.orgturkishneurosurgery.org.trnih.gov
Non-alcoholic Fatty Liver Disease (NAFLD): By activating PPARα, fenofibrate enhances fatty acid oxidation in the liver, reducing fat accumulation (steatosis). researchgate.netnih.gove-dmj.org It also reduces inflammation and oxidative stress associated with the progression of NAFLD to non-alcoholic steatohepatitis (NASH). researchgate.netfrontiersin.org
Table 3: Investigated Therapeutic Repurposing Applications of Fenofibrate
| Therapeutic Area | Key Research Findings/Mechanisms | Model System | Citation |
|---|---|---|---|
| Oncology | Induces apoptosis and cell cycle arrest; inhibits mTOR signaling via AMPK activation. | Human cancer cell lines (breast, oral, etc.), mouse models | nih.govnih.govijbs.com |
| Inflammation | Suppresses NF-κB, TNF-α, IL-6; inhibits COX-2 enzyme. | Endothelial cells, smooth muscle cells, rodent models | diabetesjournals.orgnih.govnih.gov |
| Diabetic Complications | Reduces progression of retinopathy and albuminuria. | Human clinical trials (FIELD, ACCORD), animal models | diabetesjournals.orgnih.gove-dmj.org |
| Neuroprotection | Attenuates α-synuclein aggregation; reduces infarct volume and apoptosis after stroke. | Rodent models of Parkinson's disease and stroke | nih.govturkishneurosurgery.org.trnih.gov |
| NAFLD/NASH | Reduces hepatic steatosis, inflammation, and fibrosis; enhances peroxisomal function. | Rodent models, PEMT-/- mice | researchgate.netnih.gove-dmj.org |
Q & A
Q. What are the primary metabolic pathways of fenofibric acid ethyl ester in preclinical models, and how do they differ across species?
this compound is hydrolyzed to fenofibric acid, its active metabolite, which undergoes further biotransformation. Key pathways include:
- Ester hydrolysis : Conversion to fenofibric acid via carboxylesterases .
- Glucuronidation : Formation of fenofibric acid ester glucuronide (FAEG) via UDP-glucuronosyltransferases (UGTs) .
- Reduction : Generation of reduced fenofibric acid (RFA) and its glucuronide (RFAEG) .
- Taurine conjugation : Novel metabolites like fenofibric acid taurine (FAT) and reduced fenofibric acid taurine (RFAT) are unique to primates (e.g., cynomolgus monkeys) .
Q. Species Differences :
- Rodents : Exhibit oxidative stress and hepatocarcinogenicity, likely due to prolonged PPARα activation .
- Primates/Humans : Resistant to hepatotoxicity; taurine conjugation is a detoxification pathway absent in rodents .
Methodological Note : Use UPLC-QTOFMS for untargeted metabolomics to identify species-specific pathways .
Q. What analytical methods are validated for quantifying this compound and its metabolites in biological matrices?
Validated methods include:
- HPLC with UV detection : Suitable for high-concentration quantification (e.g., plasma samples) .
- UPLC-ESI-QTOFMS : Provides high-resolution mass data for structural elucidation of novel metabolites (e.g., FAT, RFAT) .
- LC-MS/MS : Optimal for low-abundance metabolites (e.g., reduced fenofibric acid glucuronide) with LOD/LOQ values as low as 0.219 µg/mL and 0.722 µg/mL, respectively .
Q. Validation Parameters :
| Parameter | Fenofibric Acid | Pitavastatin (Internal Control) |
|---|---|---|
| LOD (µg/mL) | 0.219 | 0.013 |
| LOQ (µg/mL) | 0.722 | 0.041 |
| Robustness (RSD%) | <2% | <2% |
FDA Compliance : Ensure method robustness by testing flow rate (±0.1 mL/min) and mobile phase organic content (±5%) variations .
Q. Which experimental models are appropriate for studying this compound’s pharmacokinetics and toxicity?
- Cynomolgus Monkeys : Closest metabolic similarity to humans; ideal for identifying primate-specific conjugates (e.g., taurine metabolites) .
- Sprague-Dawley Rats : Useful for studying hepatocarcinogenicity mechanisms but require caution due to species-specific PPARα responses .
- Human Hepatocytes : Confirm relevance of glucuronidation and taurine conjugation pathways in vitro .
Q. Design Considerations :
- Include control groups treated with PPARα antagonists to isolate receptor-mediated effects.
- Collect longitudinal urine and plasma samples for metabolite profiling .
Advanced Research Questions
Q. How can researchers resolve contradictions in clinical trial data on this compound’s cardiovascular efficacy?
The ACCORD-Lipid trial found no overall benefit of fenofibrate-statin combination therapy in reducing cardiovascular events (HR: 0.92, 95% CI: 0.79–1.08) . However, subgroup analysis revealed:
Q. Methodological Recommendations :
Q. What strategies are effective for identifying and characterizing novel this compound metabolites?
Step 1: Untargeted Metabolomics
- Apply UPLC-QTOFMS to pre- and post-dose biological samples (e.g., urine, plasma) .
- Use multivariate tools (e.g., PLS-DA) to highlight metabolite clusters altered by treatment .
Q. Step 2: Structural Elucidation
- Synthesize candidate metabolites (e.g., FAT, RFAT) and compare retention times/MS/MS spectra with biological samples .
- Validate via NMR (e.g., ¹H NMR for purity ≥95%) and stable isotope labeling (e.g., deuterated analogs) .
Q. Step 3: Pathway Mapping
- Use enzyme inhibition assays (e.g., taurine transporter blockers) to confirm conjugation pathways .
Q. How should researchers design experiments to investigate this compound’s synergistic effects with other lipid-modifying agents?
Key Considerations :
- Randomization : Assign patients to monotherapy (statin) vs. combination (statin + fenofibrate) arms .
- Endpoint Selection : Include both primary (e.g., cardiovascular events) and secondary endpoints (e.g., triglyceride reduction, liver enzyme levels) .
- Blinding : Use placebo-controlled designs to minimize bias .
Q. Analytical Tools :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Assess drug-drug interactions (e.g., statin-induced UGT inhibition altering fenofibric acid clearance) .
- Omics Integration : Combine lipidomics and metabolomics to identify synergistic pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
